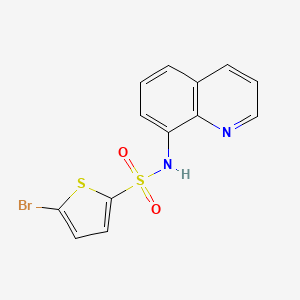

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZPDZRPJIBWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Br)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide is a synthetic organic compound featuring a core structure that merges a brominated thiophene sulfonamide with a quinoline moiety. This unique combination of heterocyclic systems suggests a rich potential for diverse chemical reactivity and biological activity, positioning it as a molecule of significant interest in medicinal chemistry and drug discovery. The sulfonamide group is a well-established pharmacophore known for its antibacterial properties, while the quinoline ring is a key component in a variety of therapeutic agents, including antimalarial and anticancer drugs. The presence of a bromine atom on the thiophene ring further provides a handle for synthetic modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and spectral characteristics, and an exploration of its potential biological significance based on the activities of structurally related compounds.

Chemical Identity and Physical Properties

This compound is an achiral molecule with the molecular formula C₁₃H₉BrN₂O₂S₂.[1] Its chemical structure and key identifiers are detailed below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrN₂O₂S₂ | [1] |

| Molecular Weight | 369.26 g/mol | [1] |

| CAS Number | 620103-87-9 | [2] |

| IUPAC Name | 5-bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide | [3] |

| InChI Key | BWZPDZRPJIBWAU-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Br)N=CC=C2 | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not experimentally reported. The precursor, 5-bromothiophene-2-sulfonamide, has a melting point of 138-142 °C. | [3] |

| Solubility | Not experimentally reported. Likely soluble in polar organic solvents such as DMSO and DMF. | - |

| XLogP3 | 3.8 | [3] |

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis

While a specific, peer-reviewed synthesis protocol for this compound has not been prominently published, its synthesis can be reliably inferred from established methodologies for analogous sulfonamides. The most probable synthetic route involves the condensation of 5-bromothiophene-2-sulfonyl chloride with 8-aminoquinoline.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 2-bromothiophene:

-

Sulfonylation of 2-bromothiophene: 2-Bromothiophene is reacted with chlorosulfonic acid to yield 5-bromothiophene-2-sulfonyl chloride. This is a standard method for the introduction of a sulfonyl chloride group onto an activated aromatic ring.[2]

-

Sulfonamide Formation: The resulting 5-bromothiophene-2-sulfonyl chloride is then reacted with 8-aminoquinoline in the presence of a base (e.g., pyridine or triethylamine) to form the desired sulfonamide linkage. The base acts as a scavenger for the hydrochloric acid byproduct.

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol (Inferred)

The following protocol is a generalized procedure based on the synthesis of similar sulfonamides and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 5-bromothiophene-2-sulfonyl chloride

-

In a fume hood, to a stirred solution of 2-bromothiophene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or chloroform), slowly add chlorosulfonic acid (3-4 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 5-bromothiophene-2-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 8-aminoquinoline (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

To this solution, add a solution of 5-bromothiophene-2-sulfonyl chloride (1.1 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with water, dilute acid (e.g., 1M HCl) to remove excess amine, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.

Spectral Characterization (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons of the quinoline and thiophene rings would appear in the downfield region (δ 7.0-9.0 ppm).- The N-H proton of the sulfonamide would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |

| ¹³C NMR | - Aromatic carbons would resonate in the typical range of δ 110-150 ppm.- The carbon bearing the bromine atom on the thiophene ring would be influenced by the halogen's electronic effects. |

| FTIR (cm⁻¹) | - N-H stretching vibration of the sulfonamide group around 3200-3300 cm⁻¹.- Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.- C=C and C=N stretching vibrations from the aromatic rings in the 1600-1400 cm⁻¹ region. |

| Mass Spectrometry | - The molecular ion peak [M]⁺ would be expected, along with a characteristic isotopic pattern for the bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).- Fragmentation patterns would likely involve cleavage of the sulfonamide bond. |

Potential Biological Activity and Applications

Direct biological studies on this compound are not extensively reported. However, the pharmacological potential of this molecule can be inferred from the known activities of its constituent moieties and structurally related compounds.

Antibacterial Potential

The sulfonamide functional group is a cornerstone of antibacterial therapy. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By blocking this pathway, they prevent the synthesis of DNA, RNA, and proteins, leading to a bacteriostatic effect. Recent studies on 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated their efficacy against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly resistant bacterial strain.[4][5] This suggests that the 5-bromothiophene-2-sulfonamide scaffold is a promising starting point for the development of new antibacterial agents. The quinoline moiety may further enhance this activity, as many quinoline derivatives are known to possess antibacterial properties.

Antifungal and Antiparasitic Potential

8-Quinolinol derivatives, which are structurally related to the 8-aminoquinoline portion of the target molecule, have shown promising antifungal and antiparasitic activities. For instance, 8-hydroxyquinoline-5-sulfonamides have been investigated as potential topical treatments for dermatomycosis.[6] Furthermore, various 8-quinolinamines have demonstrated broad-spectrum anti-infective properties, including potent in vitro antimalarial and antileishmanial activities.[6]

Anticancer Potential

The quinoline nucleus is a common feature in many anticancer drugs. For example, quinoline-5,8-quinones have been evaluated as inhibitors of Cdc25B phosphatase, a key regulator of the cell cycle, making it a target for cancer therapy.[7] The thiophene ring system is also found in numerous compounds with demonstrated anticancer activity. Therefore, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, refer to the supplier's SDS.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. While detailed experimental data on its physical and spectral properties are not yet widely available, its synthesis is feasible through established chemical transformations. The combination of the sulfonamide, bromothiophene, and quinoline moieties suggests a high likelihood of interesting biological activities, particularly as an antibacterial, antifungal, or anticancer agent. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of this promising compound. Further research is warranted to fully elucidate its properties and therapeutic potential.

References

- 1. GSRS [precision.fda.gov]

- 2. This compound,(CAS# 620103-87-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5470973A - Synthesis of sulfonamide intermediates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structural Elucidation of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

Abstract

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical research. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of the novel heterocyclic compound, 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, establishing a self-validating system of orthogonal analytical techniques. This document details the application of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance (NMR) spectroscopy. Each section includes not only the interpretation of predicted data but also field-proven, step-by-step protocols to ensure reproducibility and scientific integrity.

Introduction and Rationale

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial, anticancer, and antiviral therapeutic agents.[1][2][3] Its combination with heterocyclic systems like quinoline and thiophene—moieties known for their diverse biological activities—creates a chemical space rich with potential for drug discovery.[4][5][6] The target molecule, this compound (PubChem CID: 2240993), represents a novel intersection of these important pharmacophores.[7]

Accurate structural elucidation is paramount. It confirms the success of a synthetic route, enables the establishment of structure-activity relationships (SAR), and is a prerequisite for regulatory submission. This guide establishes a robust, multi-faceted analytical workflow to confirm the constitution and connectivity of the title compound with an exceptionally high degree of confidence.

Hypothesized Synthesis and Retrosynthetic Analysis

A logical synthesis provides the first layer of evidence for a proposed structure. The most probable synthetic route for this compound involves the coupling of two key building blocks: 8-aminoquinoline and 5-bromothiophene-2-sulfonyl chloride .[8] This reaction, typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine, forms the critical sulfonamide (S-N) bond.

-

Precursor 1: 8-aminoquinoline (CAS 578-66-5)[9]

-

Precursor 2: 5-bromothiophene-2-sulfonyl chloride (CAS 55854-46-1)[8]

Understanding this synthesis is crucial as it allows us to anticipate the final connectivity: the sulfonyl group of the thiophene ring will be attached to the amino group at the 8-position of the quinoline ring. All subsequent analytical data must be consistent with this core hypothesis.

Orthogonal Analytical Techniques for Structural Confirmation

The principle of orthogonality—using multiple, independent analytical methods—is the bedrock of trustworthy structural elucidation. If data from mass spectrometry, IR spectroscopy, and NMR spectroscopy all converge to support the same structure, our confidence in the assignment becomes exceptionally high.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Mass spectrometry provides the most direct evidence of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision, we can determine the molecular formula, which must align with our proposed structure. Electrospray ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically preserves the molecular ion.

Predicted Data: The molecular formula for this compound is C₁₃H₉BrN₂O₂S₂.[7][10] The theoretical monoisotopic mass is 367.92888 Da. The presence of bromine provides a distinct isotopic pattern, with two major peaks of nearly equal intensity separated by ~2 Da (for the ⁷⁹Br and ⁸¹Br isotopes), which is a key diagnostic feature.

Tandem MS (MS/MS) Fragmentation: Fragmenting the molecular ion provides crucial information about the molecule's substructures. Key predicted fragmentation pathways for sulfonamides include:

-

Cleavage of the S-N bond: This is often a dominant fragmentation pathway, leading to ions corresponding to the quinoline amine portion and the thiophene sulfonyl portion.[11][12]

-

Loss of SO₂: A characteristic rearrangement can lead to the neutral loss of 64 Da (SO₂).[13][14]

-

Cleavage of the C-S bond: Fission of the bond between the thiophene ring and the sulfur atom is also a common pathway.[12]

| Predicted Ion | m/z (⁷⁹Br) | Description |

| [M+H]⁺ | 368.9367 | Protonated Molecular Ion |

| [M+H - SO₂]⁺ | 304.9761 | Loss of sulfur dioxide |

| [C₉H₈N₂]⁺ | 144.0687 | 8-aminoquinoline fragment |

| [C₄H₂BrSO₂]⁺ | 208.8914 | 5-bromothiophene-2-sulfonyl fragment |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition:

-

Full Scan MS: Acquire data over a mass range of m/z 100-1000 to identify the molecular ion and its isotopic pattern.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z ~369) as the precursor and apply collision-induced dissociation (CID) energy to generate a fragment ion spectrum.

-

-

Data Analysis: Compare the exact mass of the molecular ion to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the connectivity of the thiophene and quinoline moieties.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The presence or absence of these characteristic absorption bands provides direct evidence for the molecule's key structural features.

Predicted Data: The IR spectrum should confirm the presence of the N-H bond, the S=O bonds of the sulfonamide, and the aromatic C=C and C-H bonds of the heterocyclic rings.

| Functional Group | Vibration Mode | **Predicted Wavenumber (cm⁻¹) ** | Rationale |

| N-H (Sulfonamide) | Stretching | 3350-3150 | Confirms the presence of the sulfonamide NH group.[15] |

| C-H (Aromatic) | Stretching | 3100-3000 | Indicates C-H bonds on the quinoline and thiophene rings. |

| C=C / C=N (Aromatic) | Stretching | 1600-1450 | Characteristic of the aromatic ring systems.[15] |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1310 | Strong, characteristic absorption for the SO₂ group.[15][16] |

| S=O (Sulfonamide) | Symmetric Stretching | 1170-1145 | Strong, characteristic absorption for the SO₂ group.[15][16] |

| S-N (Sulfonamide) | Stretching | 920-890 | Supports the presence of the sulfonamide linkage.[15] |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the crystalline or powdered sample directly onto the ATR crystal.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal prior to the sample scan.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups listed in the table above. The presence of strong bands in the 1350-1310 cm⁻¹ and 1170-1145 cm⁻¹ regions is a critical confirmation of the sulfonamide group.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity and constitution of an organic molecule in solution.[17] By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecular puzzle. For a complex structure like this, two-dimensional (2D) NMR experiments are essential to unambiguously assign all signals and confirm the bonding framework.[18][19][20]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz): The sulfonamide proton (NH) is expected to be a broad singlet, often in the 10-12 ppm range. The remaining signals will correspond to the protons on the quinoline and thiophene rings.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| H2' (Quinoline) | 8.8 - 9.0 | dd | Ortho to ring nitrogen. |

| H4' (Quinoline) | 8.4 - 8.6 | dd | Peri to ring nitrogen. |

| H3 (Thiophene) | 7.8 - 8.0 | d | Ortho to SO₂ and meta to Br. |

| H4 (Thiophene) | 7.3 - 7.5 | d | Meta to SO₂ and ortho to Br. |

| H5', H7' (Quinoline) | 7.5 - 7.7 | m | Aromatic protons on the carbocyclic ring. |

| H6' (Quinoline) | 7.4 - 7.6 | t | Aromatic proton on the carbocyclic ring. |

| NH (Sulfonamide) | 10.5 - 12.0 | br s | Deshielded proton on nitrogen. |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz): The spectrum will show 13 distinct carbon signals, consistent with the molecular formula.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C4', C8a' (Quinoline) | 148 - 152 | Carbons adjacent to nitrogen. |

| C2', C4a' (Quinoline) | 135 - 145 | Other quinoline carbons. |

| C2, C5 (Thiophene) | 130 - 140 | Carbons attached to S and Br/SO₂. |

| Aromatic CHs | 115 - 130 | Remaining CH carbons from both ring systems. |

Advanced 2D NMR for Unambiguous Assignment: To move from prediction to proof, a suite of 2D NMR experiments is required.[21]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This will establish the connectivity of protons within the quinoline and thiophene rings separately.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the definitive assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. The most critical correlation to observe is between the sulfonamide NH proton and the carbons of the thiophene ring (C2, C3 ) and the quinoline ring (C8', C7' ). This single experiment provides irrefutable proof of the S-N linkage between the two heterocyclic systems.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the sulfonamide N-H proton is observable.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher).

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Spectra Acquisition:

-

HSQC: Acquire a standard gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.

-

HMBC: Acquire a standard gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH) of 8-10 Hz.

-

-

Data Analysis:

-

Assign the protons within each spin system using the COSY spectrum.

-

Assign the protonated carbons using the HSQC spectrum.

-

Use the HMBC spectrum to identify quaternary carbons and, most importantly, to confirm the connectivity between the thiophene ring, the sulfonamide linker, and the quinoline ring. Trace the correlations from the NH proton to carbons on both rings.

-

Integrated Data Analysis and Visualization

The power of this orthogonal approach lies in the integration of all data streams. The molecular formula from HRMS is confirmed by the count of 13 carbons in the ¹³C NMR. The functional groups identified by IR (NH, SO₂) are assigned to specific signals in the ¹H and ¹³C NMR spectra. Finally, the complete bonding network is mapped by the 2D NMR experiments, confirming the initial synthetic hypothesis.

Workflow for Structural Elucidation

Caption: Workflow diagram illustrating the orthogonal approach to structure elucidation.

Key HMBC Connectivity Confirmation

Caption: Key HMBC correlations confirming the sulfonamide linkage.

Conclusion

The structural elucidation of this compound requires a rigorous and systematic approach. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a full suite of 1D and 2D NMR experiments, we can establish a self-validating workflow that provides unambiguous proof of structure. The causality-driven selection of experiments, particularly the use of HMBC to definitively prove the connectivity of the molecular fragments, ensures the highest level of scientific integrity. This comprehensive guide provides the necessary protocols and interpretive framework for researchers to confidently characterize this and other novel sulfonamide-based compounds in their drug discovery pipelines.

References

- 1. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromothiophene-2-sulfonyl chloride | C4H2BrClO2S2 | CID 2733924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 17. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. anuchem.weebly.com [anuchem.weebly.com]

- 21. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

From the Desk of a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide, a molecule of considerable interest in the field of medicinal chemistry. The content herein is structured to offer not only a compilation of factual data but also a cohesive narrative that explains the causality behind experimental choices and underscores the principles of scientific integrity.

Part 1: Core Directive - Unveiling the Molecular Identity

Introduction and Strategic Significance

This compound is a synthetic organic compound featuring a sulfonamide linkage between a quinoline and a brominated thiophene ring.[1] This unique combination of heterocyclic systems is of significant interest due to the well-documented and diverse pharmacological activities of both quinoline and sulfonamide derivatives.[2][3][4] Quinoline moieties are core structures in a variety of established drugs, exhibiting a wide spectrum of therapeutic applications including anticancer and antimicrobial activities.[2][3][4][5][6] Similarly, the sulfonamide group is a classic pharmacophore known for its antibacterial properties. The presence of a bromine atom on the thiophene ring offers a valuable site for further chemical modification, enabling the exploration of structure-activity relationships.

Molecular Architecture and Foundational Data

A thorough understanding of the molecule's physical and chemical properties is the bedrock of any research or development endeavor.

Chemical Structure:

The molecule is structurally defined by a 5-bromothiophene-2-sulfonamide core bonded to the 8-amino position of a quinoline ring.

Figure 1. 2D representation of this compound.

Physicochemical Data Summary:

The following table summarizes the key computed and, where available, experimental properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉BrN₂O₂S₂ | [1][7][8] |

| Molecular Weight | 369.26 g/mol | [1][7][8] |

| CAS Number | 620103-87-9 | [1][9][10][11] |

| Appearance | Solid (predicted) | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Predicted LogP | 3.8 | [1] |

Note: The lack of publicly available experimental data for properties like melting point and solubility highlights the necessity for empirical determination in a laboratory setting.

Part 2: Scientific Integrity & Logic - A Methodical Approach

Synthesis Pathway

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction.

Figure 2. Conceptual workflow for the synthesis of the title compound.

Expertise & Experience: The choice of a non-nucleophilic base like pyridine is crucial. It serves to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product without competing with the 8-aminoquinoline as a nucleophile. An inert solvent such as dichloromethane is typically used to facilitate the reaction while remaining unreactive.

Protocols for Structural Verification and Purity Assessment

A multi-technique approach is essential for the unambiguous characterization of the synthesized compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation in organic chemistry.[12][13][14]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should show distinct signals for the aromatic protons on both the quinoline and thiophene rings, as well as a characteristic signal for the sulfonamide N-H proton.[15][16]

-

¹³C NMR Analysis: Obtain a carbon-13 NMR spectrum to identify all unique carbon environments within the molecule.

-

2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable for establishing proton-proton and proton-carbon correlations, confirming the connectivity of the molecular framework.

Trustworthiness: Each peak in the NMR spectra corresponds to a specific nucleus in the molecule. The chemical shift, integration, and multiplicity of these peaks provide a detailed and verifiable fingerprint of the compound's structure.

2.2.2. Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the compound.[17][18][19]

Step-by-Step Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: Acquire a full-scan mass spectrum.

-

Isotopic Pattern Analysis: A key feature to look for is the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[17][20][21] This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.[17][20][21]

-

High-Resolution Mass Spectrometry (HRMS): For definitive elemental composition, HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

Authoritative Grounding: The observation of the 1:1 isotopic pattern for the molecular ion is a strong and authoritative confirmation of the presence of a single bromine atom in the molecule.[17][20][21]

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a chemical compound.[22][23][24][25][26]

Step-by-Step Protocol:

-

Method Development: Develop a suitable reversed-phase HPLC method. A C18 column is often a good starting point. The mobile phase will typically consist of a gradient of water and an organic solvent like acetonitrile, with a small amount of an additive such as formic acid to improve peak shape.[22]

-

Sample Analysis: Inject a known concentration of the compound and monitor the elution profile using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Purity Calculation: The purity of the compound is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Figure 3. A logical workflow for the synthesis and comprehensive characterization of the target compound.

Part 3: Visualization & Formatting

Potential Therapeutic Relevance

The convergence of the quinoline and sulfonamide pharmacophores in this compound suggests a high potential for biological activity. Research into similar quinoline-sulfonamide hybrids has revealed promising anticancer and antibacterial properties.[5][6] The bromo-substituent on the thiophene ring not only influences the electronic properties of the molecule but also serves as a versatile chemical handle for the synthesis of analog libraries through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[27][28][29] This allows for systematic exploration of the structure-activity relationship (SAR) to optimize for potency and selectivity against biological targets.

References

- 1. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]

- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. scbt.com [scbt.com]

- 9. This compound,(CAS# 620103-87-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. 620103-87-9|5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide|BLD Pharm [fr.bldpharm.com]

- 11. GSRS [precision.fda.gov]

- 12. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. ripublication.com [ripublication.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. echemi.com [echemi.com]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 22. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 23. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. imeko.info [imeko.info]

- 26. agilent.com [agilent.com]

- 27. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide molecular weight and formula

An In-Depth Technical Guide to 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. By merging a quinoline scaffold with a brominated thiophene sulfonamide, this molecule presents a unique pharmacological profile with potential therapeutic applications. This document details the molecule's fundamental physicochemical properties, provides a robust, field-proven two-step synthesis protocol, and explores the scientific rationale for its potential applications based on the well-documented activities of its constituent moieties. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this compound.

Core Physicochemical Properties

The fundamental properties of this compound are crucial for its application in experimental and developmental settings. These identifiers and computed properties provide the basis for all quantitative work involving this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrN₂O₂S₂ | [1][2] |

| Molecular Weight | 369.26 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 620103-87-9 | [1] |

| Canonical SMILES | C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Br)N=CC=C2 | [2] |

| Topological Polar Surface Area | 95.7 Ų | [1] |

| Computed XLogP3 | 3.8 | [1] |

Rationale and Potential Applications

While specific biological studies on this compound are not yet prevalent in published literature, the compound's structure represents a strategic hybridization of two pharmacologically significant scaffolds: quinoline and sulfonamide. This rational design approach allows us to infer its potential therapeutic applications.

-

Antimicrobial Activity : Sulfonamides were among the first classes of effective antibacterial agents and function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway[3]. This mechanism confers a bacteriostatic effect. The quinoline moiety is also a cornerstone of numerous antimicrobial drugs, including quinolone antibiotics, which target DNA gyrase and topoisomerase IV to inhibit bacterial replication[4]. The combination of these two pharmacophores suggests a strong potential for synergistic or potent antibacterial activity, particularly against drug-resistant strains[5].

-

Anticancer Activity : The quinoline ring is a privileged scaffold found in several approved anticancer drugs (e.g., Bosutinib, Lenvatinib) that act as kinase inhibitors. Furthermore, numerous quinoline-based sulfonamides have been investigated as potent inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoform hCA IX, which is overexpressed in many hypoxic cancers and contributes to tumor acidification and progression. The sulfonamide group acts as a critical zinc-binding anchor within the enzyme's active site. Therefore, this compound is a prime candidate for investigation as a selective CA inhibitor for anticancer applications.

Synthetic Methodology

The synthesis of this compound can be logically achieved through a two-step process. This protocol is based on established and validated chemical transformations for the synthesis of the key intermediates and the final coupling reaction.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride

Causality: This initial step is critical for activating the thiophene ring for subsequent reaction with the amine. Direct sulfonation followed by chlorination is a standard and efficient method for preparing sulfonyl chlorides from aromatic precursors. The use of chlorosulfonic acid serves as both the sulfonating and chlorinating agent.

Protocol: (This protocol is adapted from a procedure reported for the synthesis of sulfonyl chlorides from thiophenes).

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromothiophene (1 equivalent) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add chlorosulfonic acid (5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture into a beaker of crushed ice/water. Extract the aqueous mixture with DCM (2x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-bromothiophene-2-sulfonyl chloride.

-

Self-Validation: The product from this step is often used immediately in the next step due to its reactivity. Purity can be checked via ¹H NMR, though for most applications, the crude product is sufficient.

-

Step 2: Synthesis of this compound

Causality: This step involves a nucleophilic substitution reaction where the primary amine of 8-aminoquinoline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond. An organic base like triethylamine is essential to neutralize the HCl byproduct, driving the reaction to completion.

Protocol: (This protocol is based on the established synthesis of N-substituted quinoline sulfonamides[4]).

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 8-aminoquinoline (1 equivalent) in anhydrous acetonitrile.

-

Base Addition: Add triethylamine (2 equivalents) to the solution to act as an acid scavenger.

-

Coupling Reaction: Slowly add a solution of 5-bromothiophene-2-sulfonyl chloride (1.1 equivalents), prepared in Step 1, dissolved in a minimum amount of anhydrous acetonitrile.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the consumption of starting materials by TLC.

-

Isolation and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

-

Self-Validation: The final product's identity and purity should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS) to validate its structure and molecular formula.

-

Conclusion

This compound is a rationally designed molecule that holds considerable promise for further investigation in drug discovery. Its synthesis is achievable through reliable and well-documented organic chemistry transformations. Based on the robust pharmacological evidence from its constituent chemical motifs, this compound stands as a compelling candidate for screening in antibacterial and anticancer research programs. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and further explore the therapeutic potential of this intriguing sulfonamide derivative.

References

- 1. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide: Synthesis, Characterization, and Therapeutic Potential

Abstract

The convergence of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic promise. This guide delves into the technical details of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide, a molecule integrating the biologically active quinoline, thiophene, and sulfonamide moieties. Each of these components has independently contributed to a plethora of approved drugs, and their combination within a single chemical entity presents a compelling case for investigation in drug discovery.[1][2][3] This document provides a comprehensive framework for researchers, scientists, and drug development professionals, outlining a robust synthetic route, detailed analytical characterization protocols, and a rationale-driven exploration of its potential therapeutic applications, primarily focusing on oncology and infectious diseases. We will explore potential mechanisms of action, such as carbonic anhydrase inhibition, and provide validated, step-by-step methodologies for its biological evaluation.[4][5]

Introduction: The Scientific Rationale

The strategic hybridization of well-established pharmacophores is a cornerstone of modern drug design. The title compound, this compound, is a quintessential example of this approach.

-

The Quinoline Moiety: A nitrogen-containing bicyclic aromatic system, quinoline is the core of numerous pharmaceuticals, including anticancer agents (e.g., Camptothecin derivatives) and antimicrobials.[1][5] Its planar structure facilitates intercalation with DNA and interaction with various enzymatic active sites.[6]

-

The Thiophene-Sulfonamide Scaffold: Thiophene rings are bioisosteres of phenyl rings, often introduced to modulate lipophilicity and metabolic stability.[7] The sulfonamide group (—SO₂NH₂) is a critical zinc-binding group, making it a classic pharmacophore for inhibitors of metalloenzymes, most notably carbonic anhydrases (CAs).[8][9][10] Thiophene-sulfonamides are reported to be highly potent CA inhibitors.[9]

-

The Bromine Substituent: The bromine atom on the thiophene ring serves multiple purposes. It can enhance binding affinity through halogen bonding and provides a reactive handle for further synthetic diversification via cross-coupling reactions, allowing for the generation of extensive chemical libraries.[11]

The amalgamation of these three components suggests potential activities as an anticancer agent, by targeting tumor-associated carbonic anhydrase isoforms like hCA IX, or as a novel antimicrobial agent.[4][12][13] This guide provides the foundational knowledge to synthesize, purify, and evaluate this promising molecule.

Synthesis and Characterization

A logical and efficient synthesis is paramount for enabling thorough investigation. The proposed synthesis involves the coupling of two key building blocks: 5-bromothiophene-2-sulfonyl chloride and 8-aminoquinoline.

Proposed Synthetic Pathway

The most direct route to the target compound is a nucleophilic substitution reaction between the sulfonyl chloride and the amine.

Caption: Proposed synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for sulfonamide synthesis from sulfonyl chlorides and amines.[12][14]

-

Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-aminoquinoline (1.0 equivalent) in anhydrous dichloromethane (DCM). Add pyridine (1.2 equivalents) as a base to act as an acid scavenger.

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. Prepare a separate solution of 5-bromothiophene-2-sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add the sulfonyl chloride solution dropwise to the 8-aminoquinoline solution over 15-20 minutes with continuous stirring.

-

Causality: The dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent the formation of side products. Pyridine is a mild, non-nucleophilic base that neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (8-aminoquinoline) is consumed.

-

Work-up and Purification:

-

Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Analytical Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical and Analytical Data

| Property | Value/Method | Source |

| IUPAC Name | This compound | [15] |

| Molecular Formula | C₁₃H₉BrN₂O₂S₂ | [15] |

| Molecular Weight | 369.26 g/mol | [16] |

| CAS Number | 620103-87-9 | [15] |

| ¹H NMR | DMSO-d₆. Protons of the quinoline and thiophene rings are expected in the aromatic region (δ 7.0-9.0 ppm). The sulfonamide proton (-NH-) will likely appear as a broad singlet at δ > 9.0 ppm. | [17][18] |

| ¹³C NMR | DMSO-d₆. Signals corresponding to the 13 unique carbon atoms in the aromatic and heterocyclic rings. | [17][18] |

| Mass Spectrometry | ESI-MS. Expected [M+H]⁺ at m/z 368.9 and 370.9 due to bromine isotopes. | [17][19] |

| HPLC Purity | Reversed-phase C18 column, gradient elution with acetonitrile/water. Purity should be >95%. | [20][21] |

| FT-IR | Characteristic peaks for N-H stretching (~3300 cm⁻¹), S=O stretching (asymmetric ~1320 cm⁻¹ and symmetric ~1150 cm⁻¹), and aromatic C=C stretching. | [18] |

Potential Therapeutic Applications & Biological Evaluation

The chemical architecture of this compound suggests several avenues for therapeutic investigation. The following protocols are designed to robustly assess its potential.

Anticancer Activity

Hypothesized Mechanism of Action: Carbonic Anhydrase IX (CA IX) Inhibition

Many solid tumors overexpress the transmembrane enzyme Carbonic Anhydrase IX (CA IX) to regulate pH in the hypoxic tumor microenvironment, promoting tumor survival and metastasis.[4][10] Sulfonamides are the primary class of CA inhibitors. The title compound is a prime candidate for CA IX inhibition.[4]

Caption: Inhibition of CA IX pathway by the sulfonamide.

Experimental Protocol: In Vitro CA IX Inhibition Assay

-

Enzyme Source: Use commercially available, purified recombinant human CA IX.

-

Assay Principle: A stopped-flow spectrophotometric assay is the gold standard. It measures the enzyme-catalyzed hydration of CO₂.

-

Procedure:

-

Prepare a buffer solution (e.g., Tris-HCl, pH 7.5).

-

Equilibrate the buffer and a CO₂ solution in separate syringes of a stopped-flow instrument at a controlled temperature (e.g., 25 °C).

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In the reaction chamber, mix the enzyme solution (containing the test compound at various concentrations) with the CO₂ solution.

-

Monitor the initial rate of the reaction by measuring the change in absorbance of a pH indicator (e.g., p-nitrophenol) over time.

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This provides a quantitative measure of potency.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Lines: Use cancer cell lines known to overexpress CA IX (e.g., MDA-MB-231 breast cancer) and a control cell line with low expression.[17][22]

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a plate reader.

-

-

Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.[23]

Antimicrobial Activity

Hypothesized Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamides are classic antibacterial agents that act as competitive inhibitors of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[11] This pathway is absent in humans, providing selective toxicity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Test against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12][24]

-

Procedure (Broth Microdilution):

-

Prepare a two-fold serial dilution of the test compound in a 96-well plate containing sterile growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria, no compound) and negative (medium only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Pharmacokinetic Considerations

While beyond the scope of this initial guide, early assessment of pharmacokinetic (PK) properties is crucial in drug development. Sulfonamides are generally well-absorbed orally and are metabolized in the liver and excreted via the kidneys.[25][26] Future studies should involve in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as Caco-2 permeability and metabolic stability in liver microsomes, to predict the compound's in vivo behavior.[27]

Conclusion and Future Directions

This compound is a molecule of significant interest, strategically designed by combining three pharmacologically validated scaffolds. The synthetic and analytical protocols detailed herein provide a robust and self-validating framework for its preparation and characterization. The proposed biological evaluation workflows, grounded in the established mechanisms of its constituent parts, offer a clear path to elucidating its potential as an anticancer or antimicrobial agent. Future work should focus on executing these biological assays, followed by structure-activity relationship (SAR) studies by modifying the quinoline and thiophene rings to optimize potency and selectivity. The data generated from these foundational studies will be critical in determining the trajectory of this promising compound in the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity [mdpi.com]

- 15. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 18. rsc.org [rsc.org]

- 19. [PDF] Characterization of sulfonamides by flow injection and liquid chromatography-electrospray ionization-mass spectrometry after online photoderivatization. | Semantic Scholar [semanticscholar.org]

- 20. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. molnar-institute.com [molnar-institute.com]

- 22. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of novel quinazoline-sulfonamides as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 26. karger.com [karger.com]

- 27. avmajournals.avma.org [avmajournals.avma.org]

Spectroscopic data for 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide (NMR, MS, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of this compound, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes established spectroscopic principles with practical, field-proven insights to guide researchers in the robust characterization of this and similar sulfonamide derivatives. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting not just the data, but the causality behind the experimental choices and interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

Introduction and Molecular Structure

This compound (CAS: 620103-87-9) is a heterocyclic compound incorporating a brominated thiophene, a sulfonamide linker, and a quinoline moiety.[1][2] Its molecular formula is C₁₃H₉BrN₂O₂S₂, with a molecular weight of approximately 369.26 g/mol .[3][4] The structural complexity and the presence of multiple aromatic systems and a sulfonamide group make a multi-faceted spectroscopic approach essential for unambiguous characterization. Understanding the precise arrangement of atoms and electronic environment within the molecule is critical for predicting its chemical behavior, reactivity, and potential as a pharmacological agent.

Below is the chemical structure with a numbering scheme that will be used for the assignment of spectroscopic signals throughout this guide.

References

Unveiling the Therapeutic Potential of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide: A Technical Guide to Target Identification and Validation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents necessitates a profound understanding of the molecular interactions between small molecules and their biological targets. This guide focuses on the investigational compound 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide , a molecule whose chemical architecture suggests a rich polypharmacological profile. While direct biological data for this specific entity remains nascent, its constituent moieties—a quinoline core and a thiophene-2-sulfonamide tail—are well-established pharmacophores. This document synthesizes existing knowledge on these structural components to propose a rational, evidence-based strategy for identifying and validating its potential therapeutic targets. We will delve into the mechanistic basis for hypothesizing its interaction with key enzyme families, including Carbonic Anhydrases (CAs) , Histone Deacetylases (HDACs) , and Pyruvate Kinase M2 (PKM2) . Furthermore, we will provide detailed, field-proven experimental protocols to systematically investigate these hypotheses, empowering researchers to unlock the therapeutic promise of this compound.

Introduction: A Molecule of Bivalent Potential

The chemical structure of this compound (PubChem CID: 2240993) presents a compelling case for multi-target engagement.[1][2][3][4][5] Its design marries two independently bioactive scaffolds:

-

The Thiophene-2-sulfonamide Moiety: This functional group is a classic zinc-binding pharmacophore, renowned for its potent inhibition of carbonic anhydrases.[6][7][8] The sulfur atom within the thiophene ring can enhance drug-receptor interactions.[9]

-

The Quinoline Moiety: Quinoline derivatives are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, neuroprotective, and antimalarial effects.[10][11][12][13][14][15] They are known to interact with a diverse range of targets, including HDACs and metabolic enzymes like PKM2.[16][17]

The hybridization of these two pharmacophores suggests that this compound could act as a dual or multi-target inhibitor, a strategy of growing importance in tackling complex multifactorial diseases like cancer and neurodegenerative disorders.[10][13][14]

Postulated Therapeutic Target I: Carbonic Anhydrases (CAs)

Mechanistic Rationale

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] Certain CA isoforms are overexpressed in various pathologies, including cancer and glaucoma. The sulfonamide group is a cornerstone of CA inhibitor design, coordinating with the zinc ion in the enzyme's active site. Thiophene-2-sulfonamides, in particular, have been shown to be potent CA inhibitors.[6][7][8] The thiophene ring can form favorable interactions within the CA active site, potentially leading to high affinity and isoform selectivity.[18]

Signaling Pathway and Therapeutic Implications

Experimental Validation Workflow

A systematic approach is crucial to validate CA inhibition and determine isoform selectivity.

1. In Vitro CA Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

-

Principle: This is the gold-standard method for measuring CA activity. It monitors the change in pH over time as the enzyme hydrates CO₂.

-

Protocol:

-

Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5).

-

Add a known concentration of the purified recombinant CA isoform (e.g., hCA II, hCA IX) to the buffer.

-

In a separate syringe, prepare a CO₂-saturated water solution.

-

Rapidly mix the enzyme and substrate solutions in a stopped-flow instrument.

-

Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) over a short time course (milliseconds).

-

Repeat the experiment with varying concentrations of this compound to determine the IC₅₀ value.

-

Use a known CA inhibitor like acetazolamide as a positive control.

-

2. Thermal Shift Assay (TSA)

-

Principle: Ligand binding stabilizes a protein, increasing its melting temperature (Tm). TSA is a high-throughput method to screen for direct binding.

-

Protocol:

-

In a 96-well PCR plate, mix the purified CA protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

Add the test compound across a range of concentrations.

-

Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

-

The Tm is the temperature at which the fluorescence is maximal. A significant shift in Tm in the presence of the compound indicates direct binding.

-

Postulated Therapeutic Target II: Histone Deacetylases (HDACs)

Mechanistic Rationale

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[10][13] HDAC inhibitors have emerged as a significant class of anticancer agents. The quinoline scaffold is a recognized "cap" group in the pharmacophore model of HDAC inhibitors, interacting with the surface of the enzyme.[11][12][16] Several quinoline-based compounds have been developed as potent HDAC inhibitors.[11][12][16]

Signaling Pathway and Therapeutic Implications

Experimental Validation Workflow

1. In Vitro HDAC Enzymatic Assay

-

Principle: A fluorogenic assay is commonly used to measure HDAC activity. A substrate containing an acetylated lysine residue is deacetylated by HDAC, making it susceptible to cleavage by a developer, which releases a fluorescent molecule.

-

Protocol:

-

In a 96-well plate, incubate recombinant human HDAC isoforms (e.g., HDAC1, HDAC6) with a fluorogenic substrate (e.g., Fluor-de-Lys®).

-

Add the test compound at various concentrations.

-

Allow the deacetylation reaction to proceed for a defined time (e.g., 60 minutes).

-

Add the developer solution and incubate to generate the fluorescent signal.

-

Measure fluorescence using a plate reader.

-

Calculate IC₅₀ values. Use a known HDAC inhibitor like Vorinostat or SAHA as a positive control.

-

2. Western Blot for Histone Acetylation

-

Principle: This cellular assay provides evidence of target engagement in a biological context. Inhibition of HDACs should lead to an accumulation of acetylated histones.

-

Protocol:

-

Culture a relevant cancer cell line (e.g., MCF-7, HCT116).

-

Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Lyse the cells and extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) or acetylated tubulin (for HDAC6).

-

Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.

-

Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate. An increase in the acetylated protein signal indicates HDAC inhibition.

-

Postulated Therapeutic Target III: Pyruvate Kinase M2 (PKM2)

Mechanistic Rationale

Pyruvate kinase M2 is a key glycolytic enzyme that is highly expressed in cancer cells and plays a crucial role in tumor metabolism.[17] Modulation of PKM2 activity is an attractive therapeutic strategy. Recent studies have identified quinoline-8-sulfonamides as potent modulators of PKM2.[17] The quinoline scaffold of these compounds sits in an allosteric binding pocket of the enzyme.[19]

Therapeutic Implications

Experimental Validation Workflow

1. PKM2 Enzymatic Assay

-

Principle: PKM2 activity can be measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which results in a decrease in absorbance at 340 nm.

-

Protocol:

-

In a 96-well plate, combine recombinant human PKM2 with its substrates, phosphoenolpyruvate (PEP) and ADP, in a suitable buffer.

-

Include LDH and NADH in the reaction mixture.

-

Add the test compound across a range of concentrations.

-

Monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the rate of reaction and determine the effect of the compound on PKM2 activity (activation or inhibition).

-

2. Cellular Pyruvate Level Assay

-

Principle: If the compound modulates PKM2 activity in cells, it should lead to a change in intracellular pyruvate levels.

-

Protocol:

-

Treat a cancer cell line (e.g., A549) with the test compound.

-

After incubation, lyse the cells and deproteinize the samples.

-

Use a commercial fluorometric or colorimetric pyruvate assay kit to measure the intracellular pyruvate concentration.

-

A significant change in pyruvate levels compared to untreated cells would indicate target engagement.

-

Data Presentation and Interpretation

To facilitate a clear comparison of the compound's activity across different targets, all quantitative data should be summarized in tables.

Table 1: Summary of In Vitro Enzymatic Inhibition

| Target Isoform | IC₅₀ (µM) for this compound | Positive Control IC₅₀ (µM) |

| hCA II | TBD | Acetazolamide: TBD |

| hCA IX | TBD | Acetazolamide: TBD |

| HDAC1 | TBD | Vorinostat: TBD |

| HDAC6 | TBD | Vorinostat: TBD |

| PKM2 | EC₅₀/IC₅₀ (µM): TBD | Activator/Inhibitor Control: TBD |

TBD: To be determined.

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for its investigation as a multi-target inhibitor of carbonic anhydrases, histone deacetylases, and pyruvate kinase M2. The experimental workflows detailed in this guide offer a comprehensive and robust strategy for validating these potential therapeutic targets. Positive results from these assays would warrant further preclinical evaluation, including cellular proliferation and apoptosis assays, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological profiling. This systematic approach will be instrumental in elucidating the therapeutic potential of this promising compound and paving the way for its future development.

References

- 1. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound,(CAS# 620103-87-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. scbt.com [scbt.com]

- 5. This compound [biogen.es]

- 6. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 15. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of thiophene sulfonamides

An In-Depth Technical Guide to the Discovery and History of Thiophene Sulfonamides

Abstract

The journey of thiophene sulfonamides from a laboratory curiosity to a cornerstone of modern therapeutics is a compelling narrative of chemical intuition, serendipitous discovery, and rational drug design. This technical guide provides a comprehensive exploration of the discovery and history of this vital class of compounds. We will trace their origins from the foundational breakthroughs in sulfa drugs, chronicle the pivotal moment of their identification as potent enzyme inhibitors, and detail their subsequent development into targeted, clinically indispensable agents. This paper will elucidate the key scientific milestones, the causality behind critical experimental choices, and the evolution of synthetic methodologies. Through detailed protocols, data-driven tables, and illustrative diagrams, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the legacy and ongoing potential of thiophene sulfonamides.

The Genesis: A Legacy of Sulfonamides

The story of thiophene sulfonamides is inextricably linked to the dawn of chemotherapy, which began with the discovery of sulfonamide antibacterial agents. In the early 1930s, researchers at Bayer AG, part of the IG Farben conglomerate in Germany, were investigating coal-tar dyes as potential antimicrobial agents.[1] This research culminated in the 1935 discovery of Prontosil, the first drug to effectively treat a range of bacterial infections systemically.[1] Subsequent research at the Pasteur Institute revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[1][2] This molecule, first synthesized in 1906, became the progenitor of a vast class of "sulfa drugs" that revolutionized medicine by providing the first broadly effective antibacterial agents and paving the way for the antibiotic era.[1][2]

The basic structural motif of these early antibacterial agents was a benzene ring bearing a sulfonamide group (-SO₂NH₂) and an amino group (-NH₂). This structure was found to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth.[1]

Caption: Early development from Prontosil to the active sulfanilamide.

A Pivotal Innovation: The Introduction of the Thiophene Ring

While benzene sulfonamides were revolutionary, medicinal chemists continually sought to modify the core structure to improve potency, selectivity, and pharmacokinetic properties. A key development was the substitution of the benzene ring with heterocyclic scaffolds. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, emerged as a particularly advantageous substitute.[3]

The breakthrough moment for thiophene sulfonamides arrived in 1945 through the work of H.W. Davenport. He discovered that thiophene-2-sulfonamide was a significantly more effective inhibitor of the enzyme carbonic anhydrase (CA) compared to sulfanilamide and other benzenoid sulfonamides.[4] In fact, some reports indicate that thiophene-2-sulfonamide is up to 40 times more active than its benzenesulfonamide counterparts as a carbonic anhydrase inhibitor (CAI).[5] This discovery shifted the focus for this class of compounds from primarily antibacterial agents to potent enzyme inhibitors, opening entirely new therapeutic avenues.

Why was the thiophene ring superior in this context? The enhanced potency is attributed to several factors:

-